

# Commercial Availability and Applications of 6-Heptyn-1-ol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **6-Heptyn-1-ol**

Cat. No.: **B114416**

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## Introduction

**6-Heptyn-1-ol** is a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol functional group. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules and in the burgeoning field of bioconjugation via "click chemistry." Its utility is of significant interest to researchers in medicinal chemistry and drug development for the synthesis of novel therapeutic agents and probes. This guide provides an in-depth overview of the commercial availability of **6-Heptyn-1-ol**, its suppliers, detailed experimental protocols for its synthesis, and its application in key experimental workflows.

## Commercial Availability and Suppliers

**6-Heptyn-1-ol** is readily available from a variety of chemical suppliers, catering to the needs of research and development laboratories. The purity and quantity of the commercially available product can vary, influencing its price. Below is a summary of major suppliers and their typical offerings.

Supplier	Purity	Available Quantities	Price (USD)	Catalog Number
Thermo Scientific Chemicals	95%	1 g	\$136.65 - \$169.00	AAH6150903
95%	5 g	\$457.65 - \$508.00	H61509.06	
Sigma-Aldrich (Ambeed, Inc.)	97%	Contact for details	Contact for details	AMBH303C685B
TCI America	>97.0% (GC)	5 mL	~\$101.00 - \$135.00	H1474
BLD Pharm	Contact for details	Contact for details	Contact for details	63478-76-2
ChemScene	99.85%	10 g, 25 g	\$65.00 (10g), \$140.00 (25g)	CS-W009477
Oakwood Chemical	97%	100 g	\$495.00	Contact for details
Dabos	95%	1 g	\$175.67	H61509-03
Chemsrc	97.0%	1 g, 5 g	¥158.00 (1g), ¥488.00 (5g)	Varies

Note: Prices are subject to change and may not include shipping and handling fees. Some suppliers may require account registration to view pricing. It is recommended to visit the supplier's website for the most current information.

## Physicochemical Properties

Property	Value
CAS Number	63478-76-2
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O
Molecular Weight	112.17 g/mol
Appearance	Colorless to light orange/yellow clear liquid
Boiling Point	174.3 °C at 760 mmHg
Density	~0.9 g/cm <sup>3</sup>
Solubility	Soluble in chloroform, dichloromethane, and methanol. Slightly soluble in water. <a href="#">[1]</a> <a href="#">[2]</a>
Storage	Inert atmosphere, store in freezer under -20°C <a href="#">[3]</a>

## Experimental Protocols

### Synthesis of 6-Heptyn-1-ol

A reliable method for the synthesis of **6-Heptyn-1-ol** has been reported in The Journal of Organic Chemistry (1984, 49, p. 5175). The following is a representative protocol based on the alkylation of acetylene.

#### Materials:

- Liquid ammonia
- Sodium amide (NaNH<sub>2</sub>)
- Acetylene gas
- 5-Bromo-1-(tetrahydro-2H-pyran-2-yloxy)pentane
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Ammonium chloride (saturated aqueous solution)

- p-Toluenesulfonic acid (catalytic amount)
- Methanol
- Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
- Dry ice/acetone condenser

Procedure:

- Deprotonation of Acetylene: In a three-necked flask equipped with a dry ice/acetone condenser, magnetic stirrer, and a gas inlet, condense liquid ammonia. Add sodium amide in portions while bubbling acetylene gas through the solution. The formation of sodium acetylide is indicated by a color change.
- Alkylation: To the freshly prepared sodium acetylide suspension, add a solution of 5-bromo-1-(tetrahydro-2H-pyran-2-yloxy)pentane in anhydrous diethyl ether or THF dropwise at -78 °C. Allow the reaction mixture to stir at this temperature for several hours, then let it slowly warm to room temperature overnight, allowing the ammonia to evaporate.
- Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Deprotection: Concentrate the organic phase under reduced pressure. Dissolve the resulting residue in methanol and add a catalytic amount of p-toluenesulfonic acid. Stir the solution at room temperature and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Purification: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure **6-heptyn-1-ol**.

## Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

**6-Heptyn-1-ol** is an excellent substrate for CuAAC, a highly efficient and widely used click chemistry reaction for bioconjugation and material science.<sup>[4][5]</sup> The terminal alkyne readily reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

General Protocol for a Small-Scale Click Reaction:

Materials:

- **6-Heptyn-1-ol**
- Azide-containing molecule (e.g., an azide-functionalized peptide, protein, or fluorescent dye)
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
- Phosphate-buffered saline (PBS) or another suitable buffer system
- Dimethyl sulfoxide (DMSO) or tert-butanol/water as a co-solvent if needed

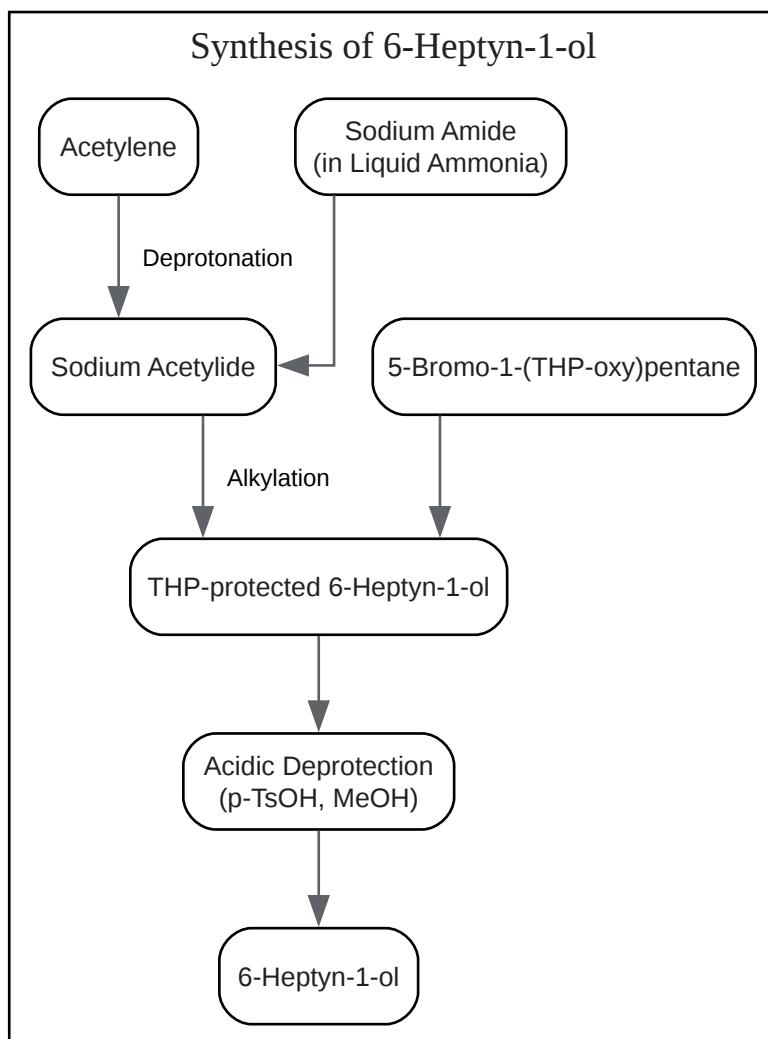
Procedure:

- Preparation of Stock Solutions:
  - Prepare a stock solution of **6-Heptyn-1-ol** in DMSO or an appropriate solvent.
  - Prepare a stock solution of the azide-containing molecule in a suitable solvent.
  - Prepare a stock solution of  $\text{CuSO}_4$  in water.
  - Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

- Prepare a stock solution of the THPTA or TBTA ligand in water or DMSO.
- Reaction Setup:
  - In a microcentrifuge tube, combine the azide-containing molecule and a molar excess of **6-Heptyn-1-ol** in the desired reaction buffer.
  - Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture.
  - Add the CuSO<sub>4</sub> solution to the mixture.
- Initiation and Incubation:
  - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
  - Vortex the mixture gently and allow it to react at room temperature for 1-4 hours. The reaction can be performed in the dark to protect light-sensitive molecules.
- Analysis and Purification:
  - Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or SDS-PAGE (for protein conjugation).
  - Purify the resulting triazole-linked product using standard methods such as dialysis, size-exclusion chromatography, or HPLC.

## Visualizations

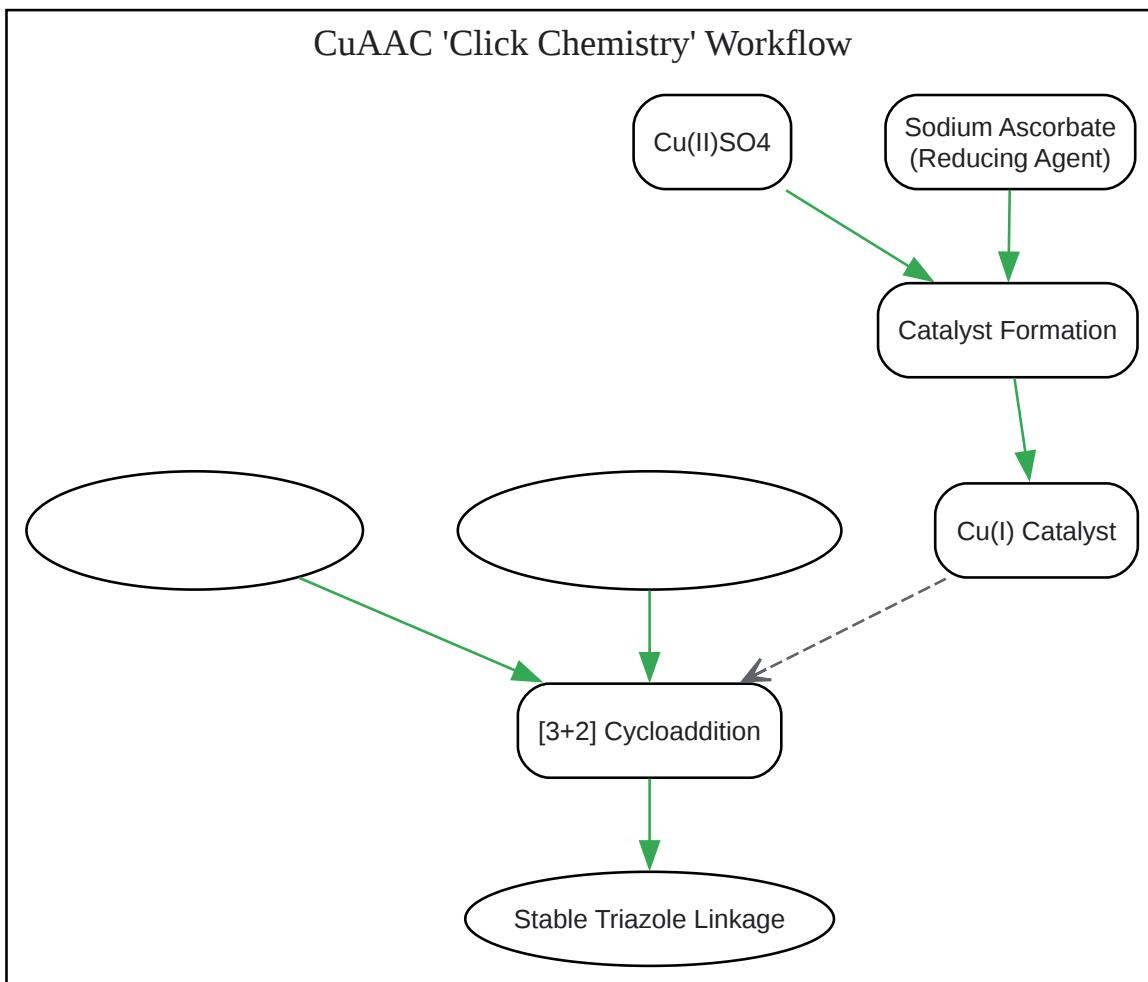
### Experimental Workflow: Synthesis of **6-Heptyn-1-ol**



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Caption: Synthetic pathway for **6-Heptyn-1-ol**.

## Logical Relationship: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)



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Caption: General workflow of a CuAAC reaction.

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## References

- 1. 6-Heptyl-1-ol, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

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